molecular formula C19H20N2O3 B4526134 N-(2-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

N-(2-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B4526134
M. Wt: 324.4 g/mol
InChI Key: ILGWECPBOLTDBH-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic indole-acetamide derivative featuring a methoxy-substituted benzyl group at the acetamide nitrogen and a 5-methoxyindole core. Indole derivatives are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and receptor-binding properties, making this compound a candidate for targeted therapeutic applications .

Properties

IUPAC Name

2-(5-methoxyindol-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-23-16-7-8-17-14(11-16)9-10-21(17)13-19(22)20-12-15-5-3-4-6-18(15)24-2/h3-11H,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGWECPBOLTDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzylamine and 5-methoxyindole.

    Acylation Reaction: The 2-methoxybenzylamine undergoes acylation with an appropriate acylating agent, such as acetyl chloride, to form the corresponding amide.

    Coupling Reaction: The resulting amide is then coupled with 5-methoxyindole under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.

Major Products

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of N-(2-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)ethylamine.

    Substitution: Formation of brominated or nitrated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations on the Indole Core

The 5-methoxyindole moiety is a common feature in several analogs. Key variations include:

  • Halogenation : Bromine (5-bromoindole in ) or chlorine (4-chlorobenzoyl in ) at the indole position alters electronic properties and binding affinity.
  • Thiadiazole/Tetrazole Additions : Melatonin derivatives in incorporate heterocycles (e.g., 1,3,4-thiadiazole), which may modulate receptor interactions or metabolic stability.

Table 1: Substituent Effects on Indole Analogs

Compound Indole Substituents Biological Implications Reference
Target Compound 5-methoxy Baseline activity, moderate polarity -
2-(5-Bromo-1H-indol-1-yl) derivative 5-bromo Enhanced electrophilicity, potential DNA intercalation
2-[1-(4-Chlorobenzoyl)...acetamide 5-methoxy, 2-methyl Improved selectivity for hydrophobic targets
Melatonin derivative () 5-methoxy + tetrazole Increased metabolic stability

Acetamide Side Chain Modifications

The N-(2-methoxybenzyl) group in the target compound is compared to other acetamide-linked substituents:

  • Aryl Sulfonamides : describes a 5-chlorothiophene sulfonamide group, which may enhance solubility or sulfhydryl interactions.
  • Benzothiazole Derivatives : Compounds in (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)acetamide) exhibit strong electron-withdrawing effects, influencing receptor binding kinetics.
  • Phenylalkyl Groups : includes a tetrahydrofuran-methyl group, which could improve blood-brain barrier penetration.

Table 2: Acetamide Side Chain Variations

Compound Acetamide Substituent Functional Impact Reference
Target Compound N-(2-methoxybenzyl) Moderate lipophilicity, aromatic π-stacking -
N-(2-Chlorophenyl)...acetamide 2-chlorophenyl + thiazolidinone Anticancer potential via thiol reactivity
DFL20656 () Tetrahydrofuran-methyl Enhanced CNS targeting
Merck compound 14 () Pyridyl + cyanoacetamide High affinity for kinase receptors

Analytical Data

  • Spectroscopic Confirmation : Analogs in and were validated via HRMS, ¹H/¹³C-NMR, and IR, confirming regioselective substitution .
  • Melting Points : Derivatives with rigid heterocycles (e.g., tetrazole in ) exhibit higher melting points (205–208°C), indicating crystalline stability .

Biological Activity

Overview

N-(2-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H18N2O3
  • Molecular Weight : 286.33 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves interaction with various biochemical pathways:

  • Target Enzymes : The compound has been shown to interact with enzymes such as Prostaglandin G/H synthase, which plays a crucial role in inflammatory responses.
  • Cellular Pathways : It affects the arachidonic acid pathway, leading to alterations in inflammatory mediators and potentially influencing apoptosis in cancer cells .
  • Biochemical Effects : The compound exhibits properties that can modulate cell signaling pathways, impacting gene expression and cellular metabolism .

Anti-inflammatory Effects

Research indicates that derivatives of indole compounds, including this compound, exhibit significant anti-inflammatory properties. These effects are mediated through the inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), leading to reduced production of pro-inflammatory cytokines .

Anticancer Potential

Studies have demonstrated that the compound induces apoptosis in various cancer cell lines. The mechanism involves cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization, which is critical for cancer cell proliferation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In vitro Studies : In laboratory settings, this compound has been shown to significantly reduce cell viability in cancer cell lines through apoptosis induction .
  • Animal Models : In vivo studies indicate that administration of this compound leads to a marked reduction in tumor size in xenograft models, further supporting its potential as an anticancer agent .
  • Mechanistic Insights : Detailed investigations reveal that the compound's interaction with COX enzymes leads to decreased prostaglandin synthesis, contributing to its anti-inflammatory effects .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of COX and iNOS
AnticancerInduction of apoptosis; G2/M phase arrest
Cell signalingModulation of gene expression

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide
Reactant of Route 2
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N-(2-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

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